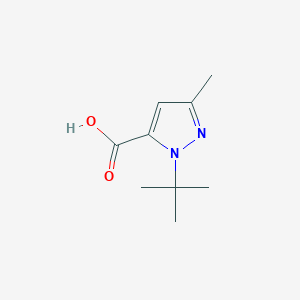

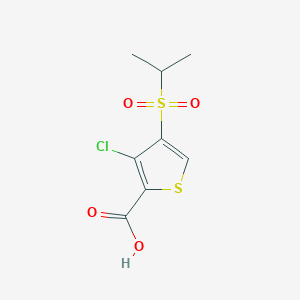

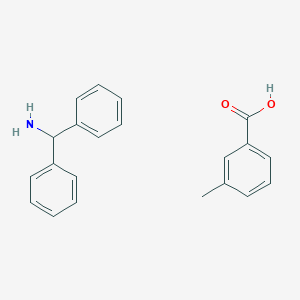

![molecular formula C9H15N3O B062935 1-[(5-Methylisoxazol-3-yl)methyl]piperazin CAS No. 173850-51-6](/img/structure/B62935.png)

1-[(5-Methylisoxazol-3-yl)methyl]piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(5-Methylisoxazol-3-yl)methyl]piperazine is a chemical compound involved in various synthetic and pharmacological researches. Its structure contains a piperazine ring substituted by a methylisoxazole moiety, a configuration that lends itself to diverse chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of derivatives similar to 1-[(5-Methylisoxazol-3-yl)methyl]piperazine typically involves multi-step chemical processes, including Mannich reactions, cyclization, and nucleophilic addition reactions. For instance, novel derivatives have been synthesized starting from basic heterocyclic compounds and further reacting with different aromatic aldehydes through Claisen-Schmidt condensation, followed by cyclization and Mannich’s reaction to yield the desired products (J. Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure characterization often employs techniques like IR, NMR (1H NMR, 13C-NMR), and mass spectrometry. These analytical methods confirm the structural integrity and substitution patterns of synthesized compounds, providing insights into their chemical environment and potential reactivity (R. Rajkumar et al., 2014).

Chemical Reactions and Properties

Compounds with the 1-[(5-Methylisoxazol-3-yl)methyl]piperazine skeleton participate in various chemical reactions, demonstrating a wide range of chemical properties. Their functional groups allow for nucleophilic additions, electrophilic substitutions, and formation of complexes with metals, which are crucial in developing pharmacologically active molecules (Sathish Byrappa et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, are closely tied to their molecular structure. X-ray crystallography can reveal intricate details about the arrangement of atoms within the crystal lattice, offering further insights into the compound's reactivity and stability (Ninganayaka Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-[(5-Methylisoxazol-3-yl)methyl]piperazine derivatives include their acidity, basicity, reactivity towards various reagents, and the stability of the compounds under different conditions. These properties are pivotal in determining the compound's suitability for further chemical transformations and its potential biological activity (Gaëlle Le Bihan et al., 1999).

Wissenschaftliche Forschungsanwendungen

Polymorphismus und Kristallisationsmechanismus

Die Verbindung „1-[(5-Methylisoxazol-3-yl)methyl]piperazin“ wurde hinsichtlich ihres Polymorphismus und Kristallisationsmechanismus untersucht . Drei verschiedene Formen von N1,N3-Bis(5-methylisoxazol-3-yl)malonamid wurden erhalten und charakterisiert: zwei polymorphe Formen und ein Solvat . Die supramolekularen Architekturen von amidhaltigen Verbindungen hängen stark von den Substituenten der Seitenkette ab .

Therapeutisches Potenzial

Isoxazol, das Teil der Verbindung ist, ist aufgrund seines breiten Spektrums an biologischen Aktivitäten und seinem therapeutischen Potenzial von immenser Bedeutung . Es hat sich als Analgetikum, Entzündungshemmer, Antikrebsmittel, antimikrobiell, antiviral, antikonvulsiv, Antidepressivum und Immunsuppressivum gezeigt .

Synthese anderer Verbindungen

3-Amino-5-methylisoxazol, eine verwandte Verbindung, wurde bei der Synthese anderer Verbindungen verwendet, wie z. B. Naphtho[1,2-e][1,3]oxazine und einer Reihe von 1-Aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]chinolin-5-onen . Diese synthetisierten Verbindungen haben ein potenzielles larvizides Wirkung gegen Mücken gezeigt .

Korrosionsschutz

Die Verbindung wurde auch auf ihr Potenzial als Korrosionsschutzmittel untersucht . Die Hemmwirkungsgrad wurde aus den gemessenen Icorr-Werten bewertet .

Wirkmechanismus

Target of Action

The primary target of 1-[(5-Methylisoxazol-3-yl)methyl]piperazine is the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and is a target for antithrombotic drugs.

Mode of Action

1-[(5-Methylisoxazol-3-yl)methyl]piperazine acts as a P2Y12 inhibitor . By inhibiting the P2Y12 receptor, it prevents the binding of ADP, a platelet activator. This inhibition prevents the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, thereby reducing platelet aggregation and thrombus formation.

Eigenschaften

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLMNRYXLHHLJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407107 |

Source

|

| Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173850-51-6 |

Source

|

| Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

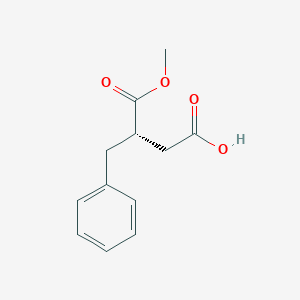

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

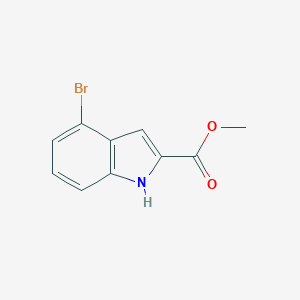

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

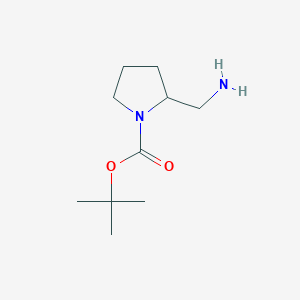

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)